Sanguinarine Exhibits Significantly Greater Cytotoxicity Against Melanoma Cells Compared to Chelerythrine and Berberine
Sanguinarine demonstrates superior cytotoxic potency against human melanoma cell lines compared to the closely related benzophenanthridine alkaloid chelerythrine and the protoberberine alkaloid berberine. Against the A375 melanoma cell line, sanguinarine exhibited an IC50 of 0.11 ± 0.003 µg/mL, which is 1.7-fold lower than chelerythrine's IC50 of 0.19 ± 0.04 µg/mL, and 469-fold lower than berberine's IC50 of 51.60 ± 4.84 µg/mL [1]. This trend was consistent across G-361 and SK-MEL-3 melanoma cell lines, with sanguinarine maintaining sub-micromolar potency (IC50 = 0.17 ± 0.02 µg/mL and 0.54 ± 0.16 µg/mL, respectively), while chelerythrine and berberine required substantially higher concentrations [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.11 ± 0.003 µg/mL (A375); 0.17 ± 0.02 µg/mL (G-361); 0.54 ± 0.16 µg/mL (SK-MEL-3) |
| Comparator Or Baseline | Chelerythrine: 0.19 ± 0.04 µg/mL (A375), 0.46 ± 0.07 µg/mL (G-361), 0.14 ± 0.004 µg/mL (SK-MEL-3); Berberine: 51.60 ± 4.84 µg/mL (A375), 21.02 ± 3.25 µg/mL (G-361), 41.05 ± 5.36 µg/mL (SK-MEL-3) |
| Quantified Difference | Sanguinarine is 1.7-fold (A375), 2.7-fold (G-361), and 3.9-fold (SK-MEL-3) more potent than chelerythrine; and 469-fold, 124-fold, and 76-fold more potent than berberine |
| Conditions | Human melanoma cell lines A375, G-361, SK-MEL-3; viability assay |
Why This Matters
For researchers investigating melanoma, selecting sanguinarine over chelerythrine or berberine provides a substantially higher potency, potentially enabling lower effective doses and reduced off-target effects in cell-based assays.
- [1] Tuzimski, T., et al. 'Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs.' Molecules 2021, 26(6), 1738. DOI: 10.3390/molecules26061738. Table 3. View Source
